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2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Kinase inhibition Scaffold comparison Data gap

2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566700-34-2) is a fully methyl-substituted pyrazolo[1,5-a]pyrimidin-5-one heterocycle with molecular formula C₁₀H₁₃N₃O and molecular weight 191.23 g/mol. This compound belongs to a broader class of nitrogen-containing fused heterocycles that serve as purine bioisosteres and have been extensively explored as kinase inhibitor scaffolds, particularly against cyclin-dependent kinases (CDKs), PIM-1, and mTOR.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13073623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=N2)C)C)NC1=O)C
InChIInChI=1S/C10H13N3O/c1-5-7(3)12-13-8(4)6(2)10(14)11-9(5)13/h1-4H3,(H,11,14)
InChIKeyLJSSOFZOQPRGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Chemical Identity and Core Properties


2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566700-34-2) is a fully methyl-substituted pyrazolo[1,5-a]pyrimidin-5-one heterocycle with molecular formula C₁₀H₁₃N₃O and molecular weight 191.23 g/mol . This compound belongs to a broader class of nitrogen-containing fused heterocycles that serve as purine bioisosteres and have been extensively explored as kinase inhibitor scaffolds, particularly against cyclin-dependent kinases (CDKs), PIM-1, and mTOR [1]. Its tetramethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core distinguishes it from mono-, di-, and tri-substituted analogs by eliminating all four possible C–H positions on the pyrazole and pyrimidinone rings, which alters its electronic properties, lipophilicity (LogP ~1.26), and hydrogen-bonding capacity (TPSA 50.16 Ų) . However, direct quantitative biological activity data for this specific compound are absent from the peer-reviewed primary literature and patent examples accessible at the time of this analysis.

Fully methyl-substituted pyrazolo[1,5-a]pyrimidin-5-one scaffold
No reactive C–H positions on heterocyclic core
Known physicochemical profile (LogP ~1.26, TPSA 50.16)
Supports computational modeling and docking studies
Class-level kinase inhibitor scaffold
No direct biological data available for this specific compound
Building block for SAR and synthetic derivatization
Reported purity 95% (supplier data)

Why Generic Substitution Fails for 2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


Substituting 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one with a generic pyrazolo[1,5-a]pyrimidin-5-one analog is not scientifically justified without empirical validation because even minor changes to the methylation pattern on this scaffold can profoundly alter kinase selectivity, cellular potency, and physicochemical properties. Literature on closely related pyrazolo[1,5-a]pyrimidine series demonstrates that the presence, position, and number of methyl substituents directly modulate CDK inhibitory activity; for example, compounds with specific methyl arrangements show IC₅₀ values ranging from sub-nanomolar to micromolar against CDK2 and CDK6 depending solely on substitution geometry [1]. Furthermore, the tetramethyl substitution eliminates all potential sites for metabolic oxidation or further derivatization on the heterocyclic core, creating a distinct physicochemical profile compared to partially substituted analogs that retain reactive C–H positions . No published head-to-head studies comparing this exact compound against its closest analogs were identified; therefore, any claim of superiority or interchangeability would be speculative without new experimental data.

This compound
2,3,6,7-tetramethyl substitution
Generic analog
Mono-, di-, or tri-methyl pyrazolo[1,5-a]pyrimidin-5-one
Methylation pattern can markedly shift kinase selectivity and cellular potency; class-level data show IC₅₀ variation from sub-nanomolar to micromolar depending solely on substitution geometry. Interchangeability requires head-to-head experimental validation.
This compound
All core C–H positions blocked
Partially substituted analog
Retains one or more reactive C–H sites
Tetramethyl capping alters metabolic stability and physicochemical behavior; direct substitution may yield a different ADME or property profile without supporting data.

Quantitative Differentiation Evidence for 2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


Insufficient Comparator-Based Quantitative Evidence Available for This Specific Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, Google Patents, BindingDB) did not yield any direct, comparator-based quantitative biological activity data for 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. While the broader pyrazolo[1,5-a]pyrimidine class shows well-documented kinase inhibitory activities with defined IC₅₀ values (e.g., CDK2 inhibitors with IC₅₀ ranges from 0.020 µM to 0.25 µM, and CDK6 inhibitors with IC₅₀ values of 0.054–0.114 µM) [1], these data pertain to structurally distinct analogs with different substitution patterns and cannot be directly extrapolated to the target compound. The available vendor-sourced physicochemical data (MW 191.23, LogP 1.26, TPSA 50.16, purity 95%) provide baseline characterization but do not constitute differentiation evidence against named comparators. Until targeted head-to-head studies are conducted, the quantitative performance of this compound relative to its closest analogs (e.g., 6,7-dimethyl-, 3-iodo-2,7-dimethyl-, or 2-ethyl-substituted pyrazolo[1,5-a]pyrimidin-5-ones) remains uncharacterized in the public domain.

Direct bioactivity
Data to verify
No public IC₅₀ or inhibition data for this specific compound
Procurement decisions require de novo experimental characterization
Class-level CDK2/6 IC₅₀ ranges (0.020–0.25 µM) are from structurally distinct analogs and cannot be extrapolated
Kinase inhibition Scaffold comparison Data gap

Application Scenarios for 2,3,6,7-Tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Based on Current Evidence


Kinase Inhibitor Scaffold Hopping and SAR Exploration

The tetramethyl-substituted core may serve as a lipophilic, metabolically inert scaffold for structure-activity relationship (SAR) studies where blocking all four reactive positions on the pyrazolo[1,5-a]pyrimidine ring is desired. Researchers investigating the effect of complete methyl capping on kinase selectivity or physicochemical properties could use this compound as a reference point against partially substituted analogs. However, no published SAR data exist for this specific compound, so any application in this context would require de novo experimental characterization.

Computational Chemistry and Molecular Modeling Reference

With well-defined physicochemical parameters (MW 191.23, LogP 1.26, TPSA 50.16) , this compound can serve as a computational reference for docking studies, pharmacophore modeling, or QSAR model calibration within the pyrazolo[1,5-a]pyrimidine chemical space. Its fully methylated core provides a distinct electrostatic and steric profile compared to analogs with hydrogen-bond-donating N–H or C–H positions.

Synthetic Intermediate for Further Derivatization

As a building block with 95% purity , this compound may be used as a synthetic intermediate for generating novel derivatives through functionalization at positions not blocked by methyl groups. The fully substituted core ensures that subsequent reactions occur exclusively at designed attachment points, simplifying product mixtures and purification.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping / SAR exploration
Complete methylation cap (no core C–H sites)
Kinase selectivity and cellular potency must be established experimentally
Computational chemistry / molecular modeling reference
Defined LogP (1.26) and TPSA (50.16) from supplier data
Docking, pharmacophore, or QSAR model calibration with reported parameters
Synthetic intermediate for regioselective derivatization
Fully substituted core ensures reaction at designed attachment points
Reported purity and intermediate suitability for further synthesis
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